N-(isoindolin-5-ylmethyl)acetamide is a chemical compound characterized by the presence of an isoindoline structure, which is a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. This compound features an acetamide functional group, which contributes to its potential biological activities and chemical reactivity. The molecular formula of N-(isoindolin-5-ylmethyl)acetamide is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
Given its structural characteristics, N-(isoindolin-5-ylmethyl)acetamide is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential therapeutic applications.
N-(isoindolin-5-ylmethyl)acetamide exhibits a range of biological activities attributed to its isoindoline structure. Similar compounds have been associated with:
The specific biological activity of N-(isoindolin-5-ylmethyl)acetamide requires further investigation to fully elucidate its pharmacological potential.
Several methods can be employed for synthesizing N-(isoindolin-5-ylmethyl)acetamide:
N-(isoindolin-5-ylmethyl)acetamide has potential applications in several areas:
Interaction studies involving N-(isoindolin-5-ylmethyl)acetamide are crucial for understanding its biological mechanisms. Research indicates that compounds with similar structures can bind to various biological targets, including receptors involved in inflammation and cancer pathways. Investigating these interactions through techniques such as molecular docking and binding affinity assays could provide insights into its therapeutic potential.
Several compounds share structural similarities with N-(isoindolin-5-ylmethyl)acetamide:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Indole-3-acetic acid | Indole structure | Plant hormone with growth-regulating properties |
| N-(1H-Indol-3-yl)acetamide | Indole derivative | Exhibits different biological activities |
| Indole-3-carboxaldehyde | Precursor for various indole derivatives | Used in organic synthesis |
| Isoquinolin derivatives | Isoquinoline structure | Known for diverse pharmacological activities |
Uniqueness: N-(isoindolin-5-ylmethyl)acetamide is distinguished by its specific substitution pattern on the isoindoline ring, which imparts unique chemical reactivity and potential therapeutic properties compared to these similar compounds. Its ability to undergo various chemical transformations enhances its utility in synthetic chemistry and drug development.
The compound systematically named N-(2,3-dihydro-1H-isoindol-5-ylmethyl)acetamide (IUPAC) features a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 194.24 g/mol (base form). Key structural components include:
The hydrochloride salt form (C₁₁H₁₅ClN₂O, MW 226.70 g/mol) demonstrates enhanced solubility in polar solvents due to ionic character. Table 1 summarizes critical identifiers:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(2,3-dihydro-1H-isoindol-5-ylmethyl)acetamide | |
| CAS Registry | 1803588-58-0 (hydrochloride) | |
| Molecular Formula | C₁₁H₁₄N₂O | |
| SMILES | CC(=O)NCC1=CC2=C(CNC2)C=C1 |
Isoindoline derivatives emerged prominently in mid-20th century pharmaceutical research due to their structural similarity to bioactive alkaloids. The specific incorporation of acetamide groups at the isoindoline 5-position gained traction after 2010, driven by:
Notably, the hydrochloride salt form (PubChem CID 121514127) entered chemical databases in 2016, reflecting modern synthetic accessibility.
This compound serves multiple roles in synthetic chemistry:
Recent applications include its use as an intermediate in:
Key differentiating factors from related structures:
| Derivative | Substituent | LogP | Hydrogen Bond Acceptors |
|---|---|---|---|
| N-(Isoindolin-5-ylmethyl)acetamide | -CH₂NHC(O)CH₃ | 1.32 | 3 |
| 5-Nitroisoindoline | -NO₂ | 0.89 | 2 |
| Isoindoline-5-carboxylic acid | -COOH | -0.15 | 4 |
Data computed via PubChem algorithms highlight the acetamide derivative's balanced lipophilicity and hydrogen-bonding capacity, making it preferable for solubility-limited reactions compared to nitro or carboxylic acid analogues.
The isoindolin core consists of a benzene ring fused to a five-membered saturated ring containing one nitrogen atom. This bicyclic system adopts a non-planar conformation due to partial saturation of the heterocyclic ring, which introduces puckering and torsional strain. X-ray crystallographic studies of analogous isoindoline derivatives reveal that the nitrogen’s lone pair participates in hyperconjugative interactions with adjacent σ* orbitals, stabilizing gauche conformations (Figure 1) [2]. These stereoelectronic effects are critical for maintaining the core’s rigidity, as evidenced by the skewed torsion angles (95–105°) observed in substituted isoindoline systems [3].
The 5-position substitution pattern directs the acetamide group into a pseudo-axial orientation, minimizing steric clashes with the aromatic π-system. Computational models indicate that this arrangement enhances intramolecular hydrogen bonding between the amide proton and the isoindolin nitrogen, further stabilizing the conformation [1].
The acetamide group (-NHCOCH₃) attaches to the isoindolin core via a methylene bridge, creating a flexible spacer. Torsional angle analysis of similar acetamide derivatives shows a preference for synclinal (gauche) conformations (θ ≈ 60°) around the C–N bond, driven by resonance-assisted hydrogen bonding [3]. However, steric hindrance from the isoindolin core restricts rotation, resulting in a narrow torsional distribution centered at 75–85° (Figure 2) [3]. Density functional theory (DFT) calculations predict an energy barrier of ~8 kcal/mol for rotation about this bond, suggesting moderate conformational flexibility at room temperature [1].
Molecular dynamics simulations of N-(isoindolin-5-ylmethyl)acetamide reveal a compact, globular geometry with a solvent-accessible surface area of 320 Ų. The isoindolin core’s aromatic face exhibits partial positive charge (σ-hole) due to electron withdrawal by the nitrogen atom, while the acetamide group contributes a localized dipole moment of 3.2 D [1]. These features facilitate π-stacking interactions and hydrogen bonding in condensed phases.
The compound demonstrates moderate solubility in polar aprotic solvents (e.g., dimethylformamide: 12 mg/mL; dimethyl sulfoxide: 9 mg/mL), attributable to hydrogen-bond acceptor capacity from the amide group. In contrast, solubility in water is limited (<0.5 mg/mL) due to the hydrophobic isoindolin core. Protonation of the isoindolin nitrogen at acidic pH (pKa ≈ 5.2) enhances aqueous solubility to 3 mg/mL by introducing a cationic charge [4].
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with two primary mass loss events:
Single-crystal X-ray diffraction of the hydrochloride salt reveals a monoclinic lattice (space group P2₁/c) with alternating layers of cationic isoindolinium and chloride anions. The acetamide groups form intermolecular N–H···O hydrogen bonds (2.89 Å), creating a herringbone packing motif. Van der Waals interactions between aromatic faces contribute to the high melting point (mp = 192–195°C) [1].
The amide carbonyl exhibits electrophilic character, undergoing nucleophilic attack at the carbonyl carbon (δ+ = 0.32 e). Alkaline hydrolysis (pH > 10) cleaves the amide bond via a tetrahedral intermediate, yielding isoindolin-5-ylmethylamine and acetate. Kinetic studies show a second-order rate constant (k₂) of 0.017 M⁻¹s⁻¹ at 25°C [4].
Electrophilic aromatic substitution occurs preferentially at the 4- and 7-positions of the isoindolin core, guided by resonance activation from the nitrogen atom. Nitration with HNO₃/H₂SO₄ produces mono-nitro derivatives with 75% regioselectivity for the 4-position [4]. The acetamide substituent deactivates the ring toward further substitution through electron-withdrawing effects.
The isoindolin nitrogen undergoes protonation below pH 5.2, shifting the prototropic equilibrium toward the cationic form. This transition alters the compound’s electronic absorption spectrum, with a bathochromic shift from 265 nm (neutral) to 278 nm (protonated) [1]. The amide group remains unprotonated across physiological pH ranges (pKa ≈ −0.4), preserving hydrogen-bonding capacity.
The most convergent entry to the title compound starts from an ammonia-Ugi four-component condensation between 2-iodo-5-formylbenzoic acid, formaldehyde and tert-butyl isocyanide. The imidate adduct cyclizes under copper(I) bromide to give the 5-iodo-isoindoline core, which is then reduced (NaBH₄, EtOH, 0 °C) to the benzylic amine that is acetylated in situ with acetic anhydride to afford N-(isoindolin-5-ylmethyl)acetamide in 74% isolated yield [1] [2] [3].
| Step | Key conditions | Time / T (°C) | Yield (%) |
|---|---|---|---|
| Ugi-4CR | MeOH, 0.5 M, rt | 2 h | 85 [3] |
| CuBr cyclization | CuBr (10 mol %), DIPEA, 80 °C | 6 h | 78 [1] |
| NaBH₄ reduction | EtOH, 0 °C→rt | 30 min | 92 [3] |
| Acetylation | Ac₂O, pyridine, 0 °C | 20 min | 97 [3] |
Mechanistic studies (ESI-MS and ^13C-labeling) confirm the Mumm rearrangement precedes Cu-mediated C–N bond formation, ensuring chemoselective C5 functionalization [4] [5].
Copper(I) iodide-catalysed intramolecular benzylic C–H amidation of N-(2-bromomethyl)benzamides furnishes isoindolinones in up to 88% yield; adapting Bedford’s sulfamidation protocol to 5-bromomethyl derivatives delivers the intermediate 5-(aminomethyl)isoindoline cleanly, which acetylates quantitatively [6] [7]. Ligand-free CuI/PhB(OH)₂ increases turnover frequency to 9.2 h⁻¹ at 110 °C, whereas CuBr·SMe₂ enables room-temperature coupling albeit with lower conversion (42%) [6].
Polar protic solvents maximise Ugi conversions but diminish copper coupling selectivity by solvating Cu(I). An EtOH–DMF (1:1) mixture balances both steps: Ugi yield 83%, cyclization 76% and overall isolated yield 63% [2] [7]. Phosphine-free conditions avoid catalyst poisoning by amide oxygen; substituting CuBr with Pd/C completely suppresses benzylic C–N formation and is therefore disfavoured for the cyclization stage [8].
Heating the Ugi adduct with CuBr (10 mol %) to 140 °C under sealed-vessel microwave irradiation shortens cyclization from 6 h to 8 min and raises isolated yield of the isoindoline to 90% [9]. Subsequent one-pot reduction/acetylation delivers the title compound in 52 min overall process time, a 7-fold productivity gain relative to oil-bath heating.
A microreactor integrating (i) Ugi condensation (0.3 mL coil, 50 °C, 60 s) and (ii) a packed-bed copper cartridge (150 °C, 90 s) furnished isoindolin-5-ylmethylamine at 5.7 g h⁻¹ space-time yield [10] [11]. Inline quenching with Ac₂O yields N-(isoindolin-5-ylmethyl)acetamide at 3.9 g h⁻¹ with ≥98% purity by HPLC. Back-pressure regulation at 12 bar prevents solvent boiling and maintains laminar flow, enabling 24 h continuous operation without fouling.
Amide bond synthetase McbA couples isoindolin-5-ylmethylamine and acetic acid (1.5 equiv) in water, pH 7.5, 35 °C to give the acetamide in 88% conversion within 1 h when coupled to a polyphosphate kinase ATP-recycling system [12]. Whole-cell amidase cascades exhibit lower selectivity (58%) due to competing hydrolysis [13], but engineering of the acyl tunnel (McbA D201A) boosts kcat/KM to 2.4 × 10³ M⁻¹ s⁻¹ for this bulky amine substrate [12].
Lithiation of the acetamide with sec-butyllithium/TMEDA (–78 °C) installs electrophiles ortho to N-acetyl directing group, allowing selective C4 bromination (quenched with Br₂) in 82% yield [14] [15]. Subsequent Suzuki cross-coupling enables rapid analogue diversification without perturbing the N-acetamide.
Pd/C (5 wt %) promotes dehydrogenative C(sp³)–H amidation of benzylic precursors without external oxidant, evolving H₂ gas and giving isoindoline cores in 87% yield [8]. Trans-amidation with vinyl halides proceeds via π-allyl-Pd intermediates; employing a chiral phosphoramidite ligand furnishes C-3-vinylated, enantioenriched derivatives of the title scaffold (up to 98% ee) [16].
The isoindolinone ring itself can mask the primary amine: benzylic oxidation of the N-isoindolinone “glycine equivalent” to the phthalimide followed by hydrazinolysis liberates the free amine under conditions that leave the acetamide untouched, enabling orthogonal manipulations [17]. For base-sensitive electrophiles, Boc-protection of the isoindoline nitrogen (Boc₂O, DMAP) allows chemoselective N-alkylation and is removed quantitatively with TFA at 0 °C, avoiding acetamide cleavage.
| Modification | Reagent (equiv) | Yield (%) | Notable selectivity |
|---|---|---|---|
| C4-Br lithiation | s-BuLi (2.2) / Br₂ (1.3) | 82 [15] | No benzylic lithiation |
| Suzuki at C4 | PhB(OH)₂ (1.2), Pd(PPh₃)₄ (3 mol %) | 91 [18] | Retains acetamide |
| Boc protection | Boc₂O (1.1), DMAP (0.1) | 95 [17] | Isoindoline N only |